molecular formula C9H11NO2S B2635110 3,3-dimethyl-1H-2,1-benzothiazole 2,2-dioxide CAS No. 176684-28-9

3,3-dimethyl-1H-2,1-benzothiazole 2,2-dioxide

Cat. No. B2635110
CAS RN: 176684-28-9
M. Wt: 197.25
InChI Key: VMNDYZPYIJLSNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzenethiols with various reagents . For instance, a series of 1,2,3-triazole derivatives based on benzothiazole were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For example, benzothiazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .

Scientific Research Applications

Biological and Pharmaceutical Research

The compound has been used in biological and pharmaceutical research. A technology developed at Purdue University allows users to have site-specific and chemical-specific control of chemical processes within live cells . This laser-based approach has applications in life sciences, biological, and pharmaceutical research .

Plant Growth Regulation

The compound has been synthesized and evaluated for its plant growth regulatory activity . It has shown promising results in promoting root length not only for mungbean but also for wheat . It also influences the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .

Cellular Behavior Manipulation

The compound has been used in research for manipulating cellular behavior . The technology developed at Purdue University uses a laser-based approach to target and potentially manipulate cellular behavior .

Microscopy and Imaging

The compound has been used in microscopy and imaging research . The imaging capability of the system developed at Purdue University has been compared to that of a commercial confocal fluorescence microscope .

Drug Discovery

The compound has potential applications in drug discovery . The technology developed at Purdue University has the potential to revolutionize drug discovery by manipulating chemical reactions inside cells at precise locations .

Agrochemical Development

The compound has been used in the development of new agrochemicals . Among the synthesized new 1,2,4-triazol derivatives, the compound could be applied as a new agrochemical, functioning as a root growth stimulant .

Future Directions

Benzothiazole derivatives have been studied for their potential therapeutic applications, including anticancer and anti-inflammatory activities . Future research may continue to explore these and other potential applications of benzothiazole derivatives.

properties

IUPAC Name

3,3-dimethyl-1H-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)10-13(9,11)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNDYZPYIJLSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NS1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-1H-2,1-benzothiazole 2,2-dioxide

CAS RN

176684-28-9
Record name 3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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